molecular formula C11H7ClN2S B1608096 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile CAS No. 662138-23-0

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile

Cat. No.: B1608096
CAS No.: 662138-23-0
M. Wt: 234.71 g/mol
InChI Key: BUKXYCDRPWTESJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound, in particular, is characterized by the presence of a chloro group, a methylphenyl group, and a carbonitrile group attached to the isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene. The reaction is carried out in the presence of silver fluoride, palladium(II) chloride, and triphenylphosphine in acetonitrile at approximately 82°C. This method yields the desired compound with a 60% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar protocols as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the isothiazole compound.

Scientific Research Applications

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methylphenyl group, and a carbonitrile group on the isothiazole ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-5-(4-methylphenyl)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c1-7-2-4-8(5-3-7)10-9(6-13)11(12)14-15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXYCDRPWTESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381354
Record name 3-chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-23-0
Record name 3-chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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